4-Amino-1-phenylpyrrolidin-2-one
CAS No.: 3026-59-3
Cat. No.: VC7049832
Molecular Formula: C10H12N2O
Molecular Weight: 176.219
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3026-59-3 |
---|---|
Molecular Formula | C10H12N2O |
Molecular Weight | 176.219 |
IUPAC Name | 4-amino-1-phenylpyrrolidin-2-one |
Standard InChI | InChI=1S/C10H12N2O/c11-8-6-10(13)12(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,11H2 |
Standard InChI Key | UDKJUMSGHZGQEH-UHFFFAOYSA-N |
SMILES | C1C(CN(C1=O)C2=CC=CC=C2)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s backbone consists of a five-membered pyrrolidin-2-one ring, a lactam derivative with a ketone group at the 2-position. The 1-position is substituted with a phenyl group, while the 4-position hosts a primary amine (–NH₂). This configuration confers both hydrophilic (amine) and hydrophobic (phenyl) properties, enabling diverse chemical interactions .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂N₂O |
SMILES | C1C(CN(C1=O)C2=CC=CC=C2)N |
InChI | InChI=1S/C10H12N2O/c11-8-6-10(13)12(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,11H2 |
InChIKey | UDKJUMSGHZGQEH-UHFFFAOYSA-N |
The InChIKey highlights the compound’s unique stereoelectronic profile, critical for predicting its behavior in biological systems .
Predicted Physicochemical Properties
Collision cross-section (CCS) data, derived from ion mobility spectrometry, provide insights into the compound’s gas-phase conformation. The following table summarizes CCS values for common adducts:
Table 2: Collision Cross-Section (CCS) Predictions
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 177.10224 | 138.1 |
[M+Na]⁺ | 199.08418 | 149.5 |
[M+NH₄]⁺ | 194.12878 | 146.7 |
[M-H]⁻ | 175.08768 | 141.6 |
These values reflect the compound’s conformational flexibility, with sodium adducts ([M+Na]⁺) exhibiting larger CCS due to ion-dipole interactions .
Comparative Analysis with Structural Analogues
1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
A structurally related compound, 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one (CAS: 36151-42-5), differs in the substitution pattern: an aminomethyl (–CH₂NH₂) group replaces the 4-amino substituent. This modification alters hydrogen-bonding capacity and steric bulk, as evidenced by its molecular weight (190.24 g/mol) and distinct SMILES string (C1CC(=O)N(C1)C2=CC=C(C=C2)CN
).
Table 3: Structural Comparison
Property | 4-Amino-1-phenylpyrrolidin-2-one | 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one |
---|---|---|
Molecular Formula | C₁₀H₁₂N₂O | C₁₁H₁₄N₂O |
Molecular Weight (g/mol) | 176.22 | 190.24 |
Key Functional Groups | –NH₂, –C=O | –CH₂NH₂, –C=O |
The aminomethyl derivative’s extended side chain enhances its potential for covalent binding to biological targets, a property less pronounced in the parent compound.
Chemical Reactivity and Derivative Formation
Tautomerism and Resonance Effects
The lactam ring’s ketone group participates in resonance with the adjacent nitrogen, stabilizing the structure while enabling keto-enol tautomerism under acidic or basic conditions. This tautomerism influences reactivity, particularly in nucleophilic substitution reactions at the 4-amino position .
Salt Formation and Solubility
The hydrochloride salt (4-Amino-1-phenylpyrrolidin-2-one hydrochloride) improves aqueous solubility, a critical factor in pharmaceutical formulations. The addition of HCl protonates the amine group, forming a water-soluble ionic species with enhanced bioavailability .
Challenges and Future Directions
Synthetic Accessibility
Current literature lacks detailed protocols for the compound’s synthesis, underscoring the need for optimized routes. Potential strategies include:
-
Ring-closing metathesis of diene precursors.
-
Pd-catalyzed amination to introduce the phenyl group.
Toxicity Profiling
While in silico models predict low hepatotoxicity (based on structural analogs), empirical studies are essential to evaluate metabolic stability and off-target effects.
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